1-(5-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one is a fluorinated pyridine derivative.
Preparation Methods
Chemical Reactions Analysis
1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential imaging agent.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(5-chloro-2-fluoropyridin-3-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a trifluoroethanone group.
1-(5-chloro-2-fluoropyridin-3-yl)cyclohexanol: This compound has a cyclohexanol group instead of a trifluoroethanone group.
The uniqueness of 1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoroethanone group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H2ClF4NO |
---|---|
Molecular Weight |
227.54 g/mol |
IUPAC Name |
1-(5-chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-3-1-4(6(9)13-2-3)5(14)7(10,11)12/h1-2H |
InChI Key |
NGOMRPRCMSGNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)C(F)(F)F)F)Cl |
Origin of Product |
United States |
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